molecular formula C10H10Cl2O B1338133 1-(3,4-Dichlorophenyl)butan-1-one CAS No. 6582-45-2

1-(3,4-Dichlorophenyl)butan-1-one

Cat. No. B1338133
CAS RN: 6582-45-2
M. Wt: 217.09 g/mol
InChI Key: GLWFMNWVTNHDEO-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)butan-1-one is a chemical compound that has been used in scientific research . It is a member of the aryl urea class .


Synthesis Analysis

The synthesis of 1-(3,4-Dichlorophenyl)butan-1-one involves several steps, including the reaction of a substituted aryl amine with phosgene to form its isocyanate derivative. This is subsequently reacted with dimethylamine to give the final product .


Molecular Structure Analysis

The molecular structure of 1-(3,4-Dichlorophenyl)butan-1-one can be represented by the formula C10H10Cl2O . The molecular weight of the compound is 217.09 g/mol .

Scientific Research Applications

Anticancer Activity

1-(3,4-Dichlorophenyl)butan-1-one analogs have been identified as sigma-2 ligands with potential anticancer activity. Specifically, some analogs demonstrated preferential binding at the sigma-2 receptor and showed significant inhibition of various cancer cell lines, including MDA-MB-231, MDA-MB-486, A549, PC-3, MIA PaCa-2, and Panc-1 cells. Notably, certain compounds also exhibited selective toxicity toward cancer cells compared to normal cells (Asong et al., 2019).

Solubility and Purification

The solubility of 1-(3,4-Dichlorophenyl)butan-1-one and its derivatives has been extensively studied, providing essential data for their purification processes. Measurements were made in various alcohols, and the results were correlated with semi-empirical equations. This information is crucial for the compound's purification and further applications in different fields (Wang et al., 2008).

Crystal Structure and Interactions

The crystal structure and interactions of compounds related to 1-(3,4-Dichlorophenyl)butan-1-one have been studied to understand their physical and chemical properties. These studies provide insights into molecular conformations and interactions, which are vital for developing various applications, including pharmaceuticals and material science (Kang et al., 2015).

Metabolic Pathways

Research has been conducted on the metabolic pathways involving 1-(3,4-Dichlorophenyl)butan-1-one and its derivatives, particularly focusing on detoxication pathways. These studies are critical for understanding the compound's behavior in biological systems and its potential implications in medical and environmental contexts (Munter et al., 2003).

properties

IUPAC Name

1-(3,4-dichlorophenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O/c1-2-3-10(13)7-4-5-8(11)9(12)6-7/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWFMNWVTNHDEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dichlorophenyl)butan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
PC Meltzer, D Butler, JR Deschamps… - Journal of medicinal …, 2006 - ACS Publications
Dopamine, serotonin, and norepinephrine are essential for neurotransmission in the mammalian system. These three neurotransmitters have been the focus of considerable research …
Number of citations: 365 pubs.acs.org
J Chen, W Guo, Z Wang, L Hu, F Chen… - The Journal of Organic …, 2016 - ACS Publications
The reactions of p-toluenesulfonylmethyl isocyanide (TosMIC) with α-bromocarbonyl compounds leading efficiently to α-sulfonated ketones, esters, and amides were reported, in which …
Number of citations: 31 pubs.acs.org
A Gomtsyan, RG Schmidt, EK Bayburt… - Journal of medicinal …, 2016 - ACS Publications
Transient receptor potential vanilloid 3 (TRPV3) is a Ca 2+ - and Na + -permeable channel with a unique expression pattern. TRPV3 is found in both neuronal and non-neuronal tissues, …
Number of citations: 34 pubs.acs.org
F Jiang, F Zhao, Y He, X Luo, X Wang - Cell Reports Physical Science, 2022 - cell.com
Catalytic deoxygenative conversion of amides to substituted amines is an efficient pathway for amine synthesis. α-Substituted amines are generally obtained by classic nucleophilic …
Number of citations: 8 www.cell.com

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